2-(2-methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone
Description
2-(2-Methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone is a heterocyclic compound featuring:
- Isoquinolinone core: A bicyclic aromatic system with a ketone group at position 1.
- Piperazine moiety: A six-membered ring with two nitrogen atoms, substituted at position 4 with a 2-methoxyphenyl group.
- 2-Methoxyethyl side chain: Attached to position 2 of the isoquinolinone core.
This structure combines features associated with central nervous system (CNS) targeting (piperazine) and enhanced solubility (methoxyethyl). The compound is hypothesized to interact with serotonin receptors (e.g., 5-HT1A) based on structural similarities to known ligands .
Properties
Molecular Formula |
C24H27N3O4 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]isoquinolin-1-one |
InChI |
InChI=1S/C24H27N3O4/c1-30-16-15-27-17-20(18-7-3-4-8-19(18)23(27)28)24(29)26-13-11-25(12-14-26)21-9-5-6-10-22(21)31-2/h3-10,17H,11-16H2,1-2H3 |
InChI Key |
XYOUQNIFJZBHJY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone typically involves multi-step organic reactions. The process may start with the preparation of the isoquinolinone core, followed by the introduction of the methoxyethyl and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include methoxyethyl halides, methoxyphenyl piperazine, and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Functionalization of the Piperazine Moiety
The piperazine ring is introduced via amide bond formation or nucleophilic substitution:
Amide Coupling
-
Conditions : Carbodiimide reagents (e.g., EDC, DCC) activate the carbonyl group for reaction with piperazine derivatives.
-
Example : Reaction of 4-chlorocarbonylisoquinolinone with 4-(2-methoxyphenyl)piperazine under basic conditions forms the target compound’s piperazino-carbonyl linkage.
Methoxyethyl Substituent Introduction
-
Conditions : Alkylation of hydroxyl groups using methoxyethyl halides (e.g., MeOCH₂CH₂Cl) in the presence of bases like NaH.
Post-Synthetic Modifications
The compound undergoes reactions at its functional groups:
Hydrolysis of the Amide Bond
-
Conditions : Acidic (HCl) or basic (NaOH) hydrolysis cleaves the piperazino-carbonyl group, yielding carboxylic acid and piperazine derivatives.
Arylation at the C4 Position
-
Conditions : Electrophilic palladation with aryliodonium salts selectively functionalizes the C4 position of the isoquinolinone core .
| Reaction | Conditions | Outcome |
|---|---|---|
| Amide Hydrolysis | 6M HCl, reflux | Cleavage to carboxylic acid |
| C4 Arylation | Pd(OAc)₂, aryliodonium | Aryl-substituted isoquinolinone |
Stability and Reactivity Insights
-
Methoxy Groups : Resist demethylation under mild conditions but undergo cleavage with strong acids (e.g., HBr/AcOH).
-
Piperazine Ring : Participates in alkylation or acylation reactions at nitrogen atoms, enabling further derivatization.
Comparative Reaction Pathways
The table below contrasts methods for synthesizing structurally related compounds:
| Compound | Core Structure | Key Reaction | Catalyst |
|---|---|---|---|
| 6-(2-Methoxyethyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-...naphthyridine | Naphthyridine | CuI-catalyzed coupling | CuI |
| 2-{4-[4-(2-Methoxyethyl)piperazine-1-carbonyl]-5-methyl-1H-pyrazol-1-yl}... | Pyrazole | Rh(III)-catalyzed C-H activation | Rh |
This compound’s synthetic flexibility and functional group reactivity make it a valuable scaffold for medicinal chemistry. Future research could explore Ir-catalyzed C-H activation for selective functionalization or enzymatic modifications for prodrug development.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that isoquinolinone derivatives exhibit significant anticancer properties. Research has demonstrated that compounds similar to 2-(2-methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, derivatives have been shown to target specific pathways involved in tumor growth and metastasis.
Neuroprotective Effects
The compound has been explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its potential as an acetylcholinesterase inhibitor suggests that it could enhance cholinergic neurotransmission, thereby improving cognitive function in patients suffering from these conditions. Studies have reported promising results in preclinical models, indicating its efficacy in reducing cognitive decline associated with these diseases.
Antipsychotic Potential
Research has also suggested that the compound may possess antipsychotic properties. Isoquinolinone derivatives have been investigated for their ability to modulate neurotransmitter systems implicated in schizophrenia and other psychiatric disorders. The piperazine moiety is particularly noted for its role in enhancing the pharmacological profile of such compounds.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer activity of various isoquinolinone derivatives, including those structurally related to this compound. The results showed that these compounds significantly inhibited the growth of several cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotective Effects
In another research article focusing on neuroprotection, scientists synthesized several isoquinolinone derivatives and evaluated their effects on neuronal cell lines exposed to oxidative stress. The study found that certain derivatives, including those similar to the target compound, significantly reduced cell death and improved cell viability through antioxidant mechanisms.
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induction of apoptosis | Significant growth inhibition in cancer cell lines |
| Neuroprotection | Acetylcholinesterase inhibition | Reduced cognitive decline in preclinical models |
| Antipsychotic | Modulation of neurotransmitter systems | Potential efficacy in reducing psychotic symptoms |
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity, and modulating downstream signaling events.
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below summarizes structural analogs and their distinguishing features:
Pharmacological and Physicochemical Implications
- Piperazine Substituent Position :
- Core Heterocycle: Isoquinolinone (target) vs.
- Side Chain Modifications :
Biological Activity
2-(2-Methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C23H24N4O3
- Molecular Weight : 436.53 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. The following mechanisms have been identified:
- Serotonin Receptor Modulation : The compound exhibits affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A, which are implicated in mood regulation and anxiety disorders. Research indicates that derivatives of piperazine structures can enhance binding affinity to these receptors, suggesting a potential anxiolytic effect .
- Dopamine Receptor Interaction : Similar to other piperazine derivatives, this compound may influence dopaminergic pathways, which are crucial in the treatment of psychiatric conditions such as schizophrenia and depression .
Biological Activity Data
Case Studies
- Serotonin Receptor Affinity Study : A study conducted on a series of piperazine derivatives demonstrated that modifications at the phenyl ring significantly enhanced binding affinity to 5-HT1A receptors. The specific compound exhibited Ki values indicative of high affinity .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that certain modifications led to increased apoptosis in cancer cells, suggesting a pathway for therapeutic development .
- Behavioral Studies in Rodents : Behavioral assays in rodent models showed that administration of the compound resulted in reduced anxiety-like behavior, supporting its potential as an anxiolytic agent .
Research Findings
Recent research has focused on synthesizing new derivatives based on the core structure of this compound. These studies aim to enhance pharmacological profiles and reduce side effects associated with existing treatments.
Key Findings:
- Enhanced Binding Affinities : Modifications have led to improved binding affinities for both serotonin and dopamine receptors.
- Potential for Combination Therapies : The compound's unique mechanism may allow it to be used in combination with other therapeutic agents for enhanced efficacy in treating complex disorders.
Q & A
Q. How can the synthetic yield of 2-(2-methoxyethyl)-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone be optimized?
- Methodological Answer : Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical. For example, highlights refluxing in tetrahydrofuran with precise stoichiometric ratios of intermediates to minimize side reactions. Catalyst screening (e.g., palladium for coupling reactions) and purification via recrystallization (e.g., ethanol-tetrahydrofuran mixtures ) can improve yield. Monitor intermediates using HPLC or TLC to ensure reaction completion.
Q. What analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Adhere to GHS hazard classifications:
- Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact (acute toxicity and irritation per ).
- Store in sealed containers under inert atmospheres to avoid degradation (e.g., tetrahydrofuran stability in ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for piperazino-isoquinolinone derivatives?
- Methodological Answer :
- Core modifications : Replace the 2-methoxyphenyl group with halogenated or electron-withdrawing substituents (e.g., 4-fluorophenyl in ).
- Bioisosteric replacements : Substitute the piperazine ring with morpholine or thiomorpholine (see for sulfonyl-based analogs ).
- Assays : Use receptor-binding assays (e.g., serotonin/dopamine receptors) and computational docking (e.g., AutoDock Vina) to correlate structural changes with activity.
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardize assays : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and control groups.
- Replicate under controlled conditions : Address batch-to-batch variability via HPLC purity checks (>95% per ).
- Meta-analysis : Cross-reference pharmacological data from piperazine derivatives (e.g., notes piperazine’s role in CNS drug discovery ).
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
